

A Technical Guide to the Biological Activity of Rhodanine

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Compound of Interest

Compound Name: *N*-Carboxyethylrhodanine

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Introduction

Rhodanine, a 2-thioxo-4-thiazolidinone core, is a well-established "privileged scaffold" in medicinal chemistry.^{[1][2][3]} Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.^{[1][4][5]} Rhodanine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.^{[1][4][5]} This guide provides an in-depth overview of the fundamental principles governing rhodanine's biological activity, focusing on its structure-activity relationships, molecular mechanisms, and the experimental protocols used for its evaluation.

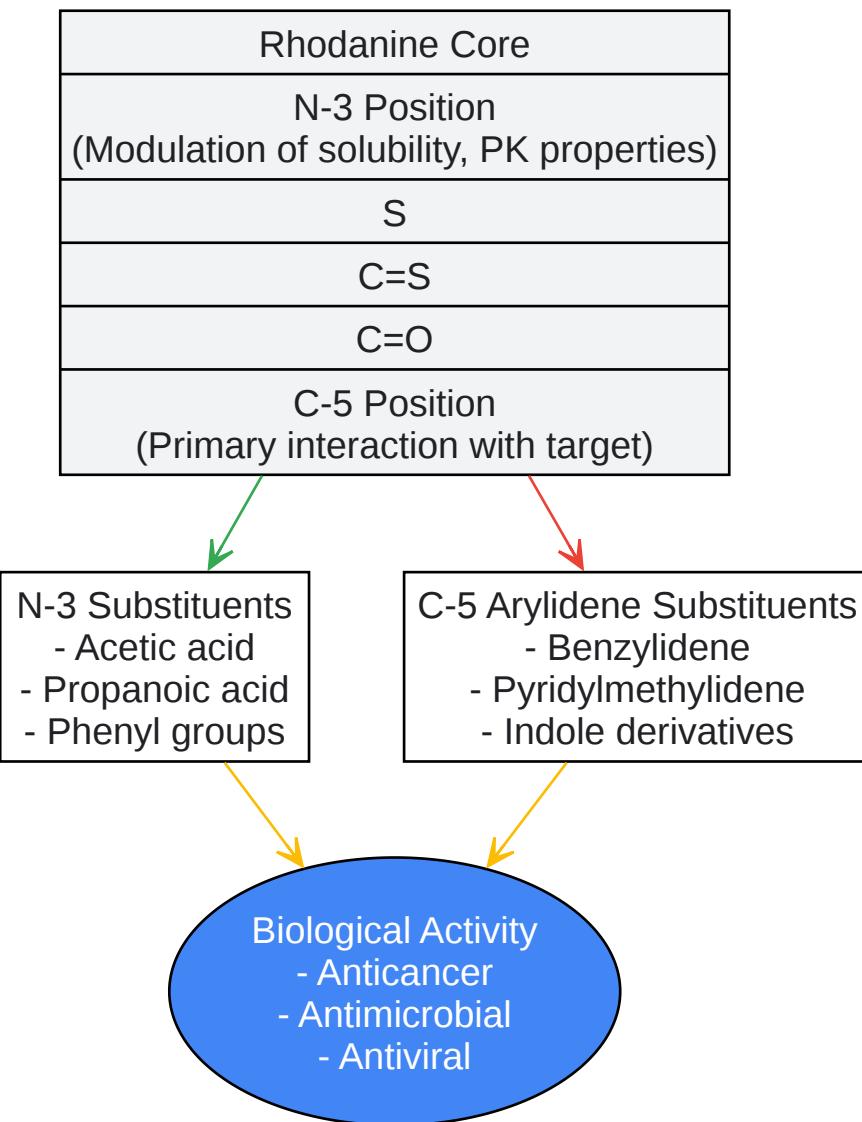
It is important to note that while rhodanine derivatives show significant promise, they have also been identified as potential Pan Assay Interference Compounds (PAINS).^{[6][7]} This means they can sometimes show activity in assays through non-specific mechanisms, such as aggregation or reactivity.^{[6][7][8]} Therefore, rigorous and critical evaluation of biological data is essential in the development of rhodanine-based therapeutics.^{[6][7]}

Structure-Activity Relationships (SAR)

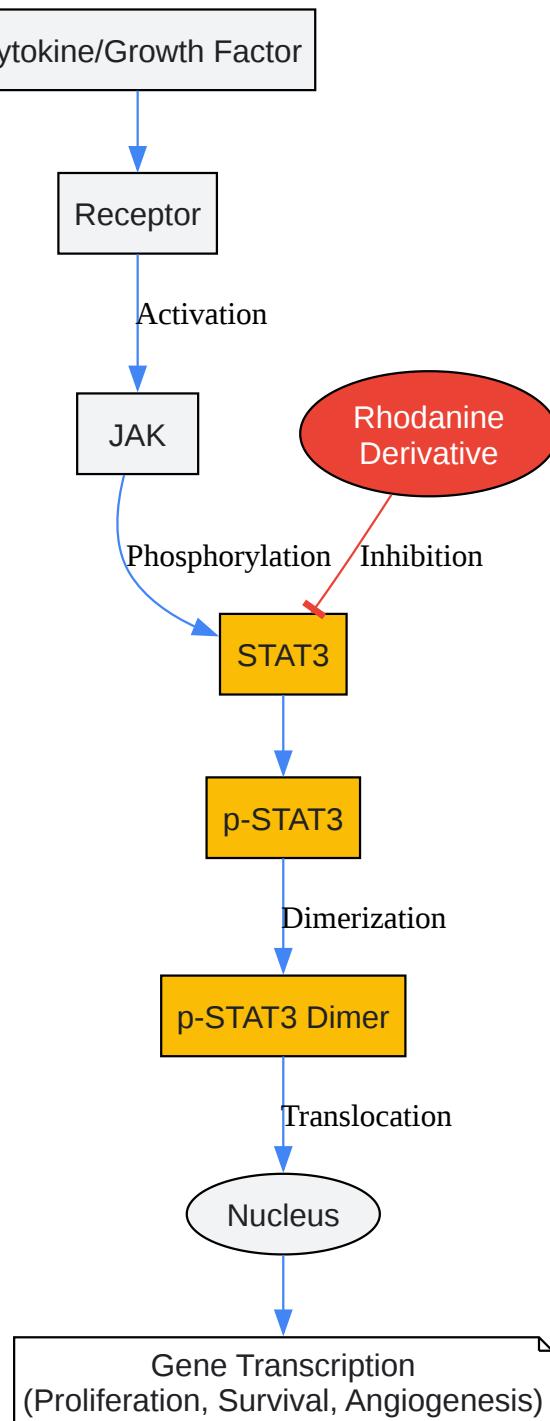
The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine ring. The key positions for modification are the N-3 and C-5 positions.

- C-5 Position: The C-5 position is most commonly substituted with an arylidene group. The nature of the aromatic ring and its substituents significantly influences activity.
 - Anticancer Activity: Electron-withdrawing or donating groups on the arylidene moiety can modulate anticancer potency. For instance, some studies have shown that hydrophobic arylidene groups with electron-withdrawing substituents at the C-5 position can enhance activity.[9]
 - Antimicrobial Activity: The presence of specific substituents on the C-5 arylidene ring is crucial for antibacterial activity. For example, derivatives with a pyridin-2-ylmethylidene group at the C-5 position have shown high activity against Gram-positive bacteria.[5]
- N-3 Position: Modifications at the N-3 position also play a critical role in determining the biological profile.
 - Anticancer Activity: The introduction of acidic moieties, such as acetic or propanoic acid, at the N-3 position can significantly impact anticancer activity.[10]
 - Antimicrobial Activity: The type of carboxyalkyl group at the N-3 position influences antibacterial potency.[9]
- 3,5-Disubstitution: In many cases, the simultaneous substitution at both the N-3 and C-5 positions leads to a synergistic effect, resulting in enhanced biological activity compared to monosubstituted derivatives.[10]

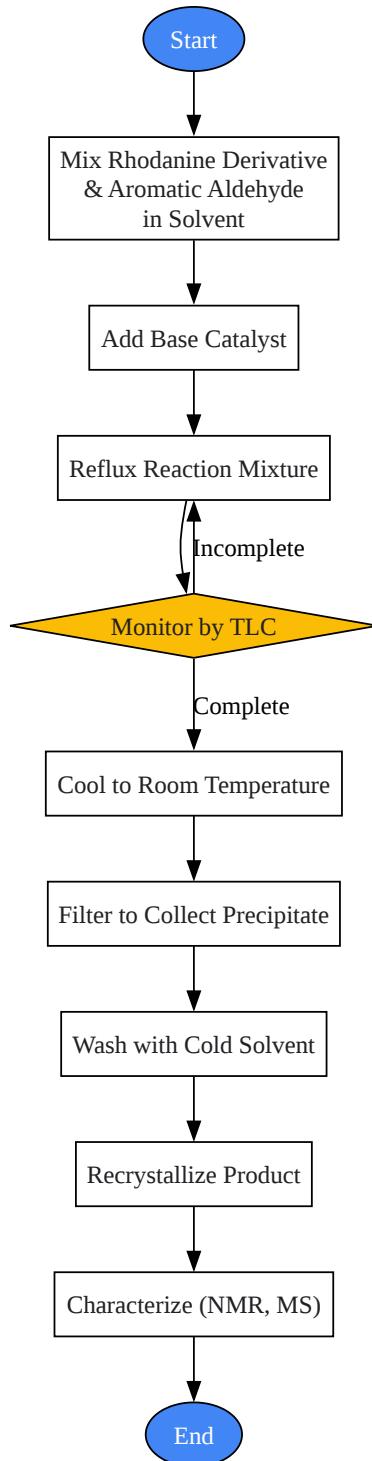
General Structure-Activity Relationship of Rhodanine



Inhibition of STAT3 Signaling by Rhodanine Derivatives



General Workflow for Synthesis of 5-Arylidene Rhodanines

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